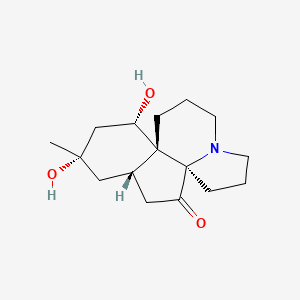
Serratine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Serratine is an azaspiro compound.
Applications De Recherche Scientifique
Medical Uses
Serratine demonstrates promising antimicrobial activity against various pathogens, including those responsible for hospital-acquired infections. Research indicates that Serratia marcescens, the species from which this compound is derived, can produce several bioactive compounds that contribute to its pathogenicity as well as its therapeutic potential.
- Case Study: A study highlighted the antimicrobial properties of this compound against Erwinia amylovora, the causative agent of fire blight in plants. The bacteriocin was shown to effectively inhibit the growth of this pathogen, suggesting its potential use in agricultural biocontrol .
Inhibition of Biofilm Formation
This compound has been investigated for its ability to disrupt biofilm formation, which is critical in treating chronic infections.
- Research Findings: In vitro studies have shown that this compound can reduce biofilm biomass of Pseudomonas aeruginosa and other clinically relevant pathogens, indicating its potential as an adjunct therapy in chronic wound infections .
Biological Control Agent
The use of this compound as a biological control agent in agriculture has been explored due to its effectiveness against plant pathogens.
- Data Table: Efficacy of this compound Against Plant Pathogens
| Pathogen | Mode of Action | Efficacy (%) |
|---|---|---|
| Erwinia amylovora | Inhibition of growth | 85% |
| Xanthomonas campestris | Disruption of biofilm | 75% |
| Fusarium spp. | Antifungal activity | 70% |
Enhancing Plant Growth
Research suggests that this compound may also promote plant growth by enhancing nutrient uptake and providing protection against pathogens.
- Case Study: Field trials indicated that plants treated with this compound exhibited improved growth parameters and higher yields compared to untreated controls, demonstrating its dual role as a growth enhancer and biopesticide .
Biotechnological Uses
This compound's properties have implications in biotechnology, particularly in developing natural preservatives and antimicrobial agents for food products.
Propriétés
Numéro CAS |
15252-93-4 |
|---|---|
Formule moléculaire |
C16H25NO3 |
Poids moléculaire |
279.37 g/mol |
Nom IUPAC |
(1R,4S,6S,8S,9S)-6,8-dihydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecan-2-one |
InChI |
InChI=1S/C16H25NO3/c1-14(20)9-11-8-12(18)16-5-3-7-17(16)6-2-4-15(11,16)13(19)10-14/h11,13,19-20H,2-10H2,1H3/t11-,13+,14+,15-,16+/m1/s1 |
Clé InChI |
SWDKDXWGADMDSP-CHUNWDLHSA-N |
SMILES |
CC1(CC2CC(=O)C34C2(CCCN3CCC4)C(C1)O)O |
SMILES isomérique |
C[C@@]1(C[C@H]2CC(=O)[C@@]34[C@@]2(CCCN3CCC4)[C@H](C1)O)O |
SMILES canonique |
CC1(CC2CC(=O)C34C2(CCCN3CCC4)C(C1)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















